butyl 4-[(2,2,2-trichloro-1-{[(2E)-3-phenyl-2-propenoyl]amino}ethyl)amino]benzoate
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Overview
Description
Butyl 4-[(2,2,2-trichloro-1-{[(2E)-3-phenyl-2-propenoyl]amino}ethyl)amino]benzoate is a complex organic compound with a molecular formula of C22H23Cl3N2O3. This compound is known for its unique structure, which includes a butyl ester group, a trichloromethyl group, and a phenylpropenoyl amide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(2,2,2-trichloro-1-{[(2E)-3-phenyl-2-propenoyl]amino}ethyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with butanol in the presence of a dehydrating agent to form butyl 4-aminobenzoate. This intermediate is then reacted with 2,2,2-trichloroethyl isocyanate to form the trichloromethyl amide. Finally, the compound is reacted with cinnamoyl chloride to introduce the phenylpropenoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2,2,2-trichloro-1-{[(2E)-3-phenyl-2-propenoyl]amino}ethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an organic solvent.
Major Products Formed
- **
Properties
Molecular Formula |
C22H23Cl3N2O3 |
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Molecular Weight |
469.8 g/mol |
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-[[(E)-3-phenylprop-2-enoyl]amino]ethyl]amino]benzoate |
InChI |
InChI=1S/C22H23Cl3N2O3/c1-2-3-15-30-20(29)17-10-12-18(13-11-17)26-21(22(23,24)25)27-19(28)14-9-16-7-5-4-6-8-16/h4-14,21,26H,2-3,15H2,1H3,(H,27,28)/b14-9+ |
InChI Key |
HHEHXAROPGEECG-NTEUORMPSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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